2-Nitro-2-undecylpropane-1,3-diol

Übersicht

Beschreibung

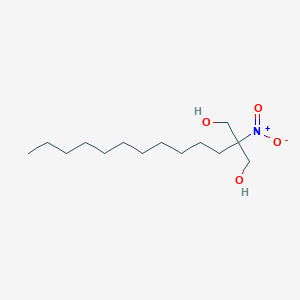

2-Nitro-2-undecylpropane-1,3-diol is an organic compound with the molecular formula C14H29NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propane-1,3-diol backbone with an undecyl (C11H23) side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-2-undecylpropane-1,3-diol typically involves the nitration of undecylpropane-1,3-diol. The reaction can be carried out using nitric acid (HNO3) in the presence of a catalyst such as sulfuric acid (H2SO4). The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective formation of the nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-2-undecylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl groups (-OH) in the propane-1,3-diol backbone can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of 2-amino-2-undecylpropane-1,3-diol.

Substitution: Formation of halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Bronopol is an organic compound with the chemical formula C₃H₆BrNO₄. It is characterized by its white crystalline appearance and solubility in water. The compound functions primarily as an antimicrobial agent due to its ability to release formaldehyde, which is effective against a wide range of microorganisms.

Applications in Cosmetics and Personal Care

Bronopol is widely utilized in cosmetic formulations for its preservative properties. Some notable applications include:

- Preservative in Cosmetic Products : Bronopol is used in shampoos, conditioners, body washes, lotions, and creams to inhibit microbial growth. Its effectiveness at low concentrations makes it a popular choice among formulators .

- Antimicrobial Agent : Due to its broad-spectrum activity against bacteria and fungi, Bronopol is included in hand sanitizers and other personal care products where microbial contamination is a concern .

Table 1: Common Cosmetic Products Containing Bronopol

| Product Type | Typical Concentration (%) | Function |

|---|---|---|

| Shampoos | 0.01 - 0.05 | Preservative |

| Body Washes | 0.01 - 0.05 | Antimicrobial |

| Skin Creams | 0.01 - 0.05 | Preservative |

| Hand Sanitizers | 0.01 - 0.05 | Antimicrobial |

Industrial Applications

Beyond cosmetics, Bronopol finds usage in various industrial settings:

- Biocide in Water Treatment : It is employed in cooling water systems and oil drilling fluids to prevent microbial growth that can lead to slime formation and corrosion .

- Preservative in Paper Processing : The compound is also used to maintain the integrity of paper products by inhibiting bacterial growth during manufacturing processes.

Case Study 1: Efficacy in Cosmetic Formulations

A study conducted on the efficacy of Bronopol in various cosmetic formulations demonstrated that it effectively inhibited bacterial growth at concentrations as low as 0.01%. The study highlighted the importance of maintaining appropriate pH levels to optimize its antimicrobial activity.

Case Study 2: Industrial Water Treatment

In a controlled environment, Bronopol was tested as a biocide in cooling water systems. Results indicated a significant reduction in microbial counts when treated with Bronopol compared to untreated controls, showcasing its effectiveness as an industrial preservative.

Wirkmechanismus

The mechanism of action of 2-Nitro-2-undecylpropane-1,3-diol involves its interaction with biological molecules. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage microbial cell membranes and proteins. This compound may also interact with specific enzymes and receptors, disrupting normal cellular functions and leading to antimicrobial effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Nitro-2-dodecylpropane-1,3-diol: Similar structure with a dodecyl (C12H25) side chain.

2-Nitro-2-decylpropane-1,3-diol: Similar structure with a decyl (C10H21) side chain.

2-Nitro-2-octylpropane-1,3-diol: Similar structure with an octyl (C8H17) side chain.

Uniqueness

2-Nitro-2-undecylpropane-1,3-diol is unique due to its specific chain length, which can influence its physical and chemical properties, such as solubility and reactivity. The undecyl side chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments.

Biologische Aktivität

2-Nitro-2-undecylpropane-1,3-diol (C14H29NO4) is a nitrated compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14H29NO4 and a molecular weight of approximately 273.4 g/mol. The structure features a nitro group attached to a long-chain alkyl group, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against a broad spectrum of bacteria and fungi. The antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective |

| Escherichia coli | 16 µg/mL | Highly Effective |

| Candida albicans | 64 µg/mL | Moderate Effectiveness |

The mechanism by which this compound exerts its antimicrobial effects involves the following:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell wall synthesis or metabolic processes in bacteria and fungi.

Safety and Toxicity

While the antimicrobial properties are promising, it is essential to consider the safety profile of this compound. Preliminary studies suggest low toxicity levels in mammalian cells, but further comprehensive toxicological assessments are necessary to establish safety for therapeutic use.

Case Studies

Several studies have investigated the effectiveness of this compound in various applications:

- Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro and in animal models.

- Case Study 2 : In research focusing on fungal infections, this compound demonstrated potent activity against Candida species, suggesting potential for development as an antifungal agent.

Research Findings

Recent investigations have highlighted several key findings regarding the biological activity of this compound:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as various fungi.

- Potential for Formulation : Due to its antimicrobial properties, there is potential for incorporation into topical formulations for skin infections or as a preservative in cosmetic products.

Eigenschaften

IUPAC Name |

2-nitro-2-undecylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(12-16,13-17)15(18)19/h16-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLFCZOWRFSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CO)(CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30597216 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145277-31-2 | |

| Record name | 2-Nitro-2-undecylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30597216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.